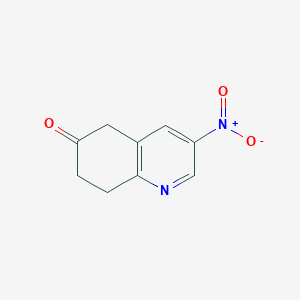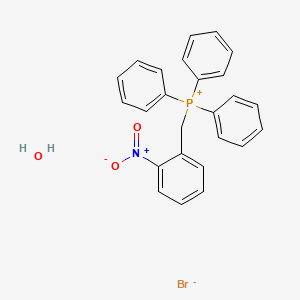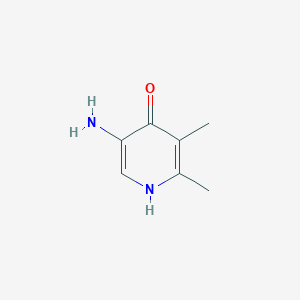![molecular formula C7H4ClN3O2 B6329310 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 1314903-71-3](/img/structure/B6329310.png)
6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1314903-71-3 . It has a molecular weight of 197.58 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of this compound is C7H4ClN3O2 . The InChI code is 1S/C7H4ClN3O2/c8-5-1-4-3 (2-9-5)6 (7 (12)13)11-10-4/h1-2H, (H,10,11) (H,12,13) .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 357.5±22.0 °C at 760 mmHg . The flash point is 201.2±7.9 °C .Aplicaciones Científicas De Investigación
Chemistry and Properties
6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is part of a broader class of compounds known for their fascinating variability in chemistry and properties. Such compounds, including pyrazolo[4,3-c]pyridine derivatives, are recognized for their diverse applications across various branches of chemistry. The review by Boča, Jameson, and Linert (2011) emphasizes the significance of these compounds in forming complex compounds with notable spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. This highlights the compound's potential in fields ranging from material science to biologically active molecule development (Boča, Jameson, & Linert, 2011).
Kinase Inhibition
Pyrazolo[4,3-c]pyridine derivatives are particularly versatile for kinase inhibition, a crucial aspect in drug development for cancer and other diseases. Wenglowsky (2013) provides an extensive review of patents where these derivatives are used as key elements for kinase inhibitors, highlighting their ability to bind to the hinge region of kinases. This property underpins the broad utility of these compounds in designing inhibitors with significant potency and selectivity, which is essential for targeted cancer therapies and other conditions where kinase activity is dysregulated (Wenglowsky, 2013).
Biological Activities
The broad spectrum of biological activities associated with pyrazole carboxylic acid derivatives, to which this compound belongs, is noteworthy. Cetin (2020) discusses these derivatives' antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. This mini-review underlines the importance of these derivatives in medicinal chemistry, providing a foundation for developing new therapeutic agents (Cetin, 2020).
Heterocyclic N-oxide Derivatives
The synthesis and application of heterocyclic N-oxide derivatives, including those derived from pyrazolo[4,3-c]pyridine, demonstrate significant potential in organic synthesis, catalysis, and drug development. Li et al. (2019) highlight these derivatives' functionalities, especially in metal complexes formation, catalysts design, and medicinal applications. This suggests the potential of this compound in contributing to new advances in these areas (Li et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-4-3(2-9-5)6(7(12)13)11-10-4/h1-2H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHSKXNZULRANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)







![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)




